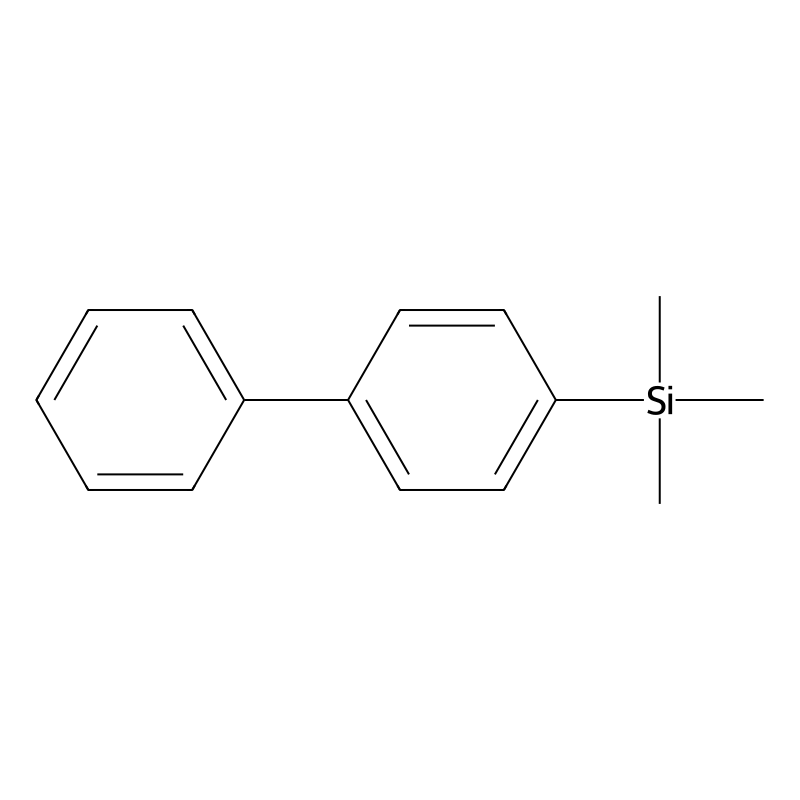4-(Trimethylsilyl)biphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
4-(Trimethylsilyl)biphenyl is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a biphenyl structure. Its molecular formula is CHSi, and it features a biphenyl backbone, which consists of two phenyl rings connected by a single bond. The trimethylsilyl group enhances the compound's stability and solubility, making it useful in various chemical applications.
- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to form more complex biphenyl derivatives. For instance, it can react with aryl halides or boronic acids to yield substituted biphenyls .
- Dehydrogenative Coupling: The compound can also participate in dehydrogenative coupling reactions with terminal alkynes, yielding functionalized silylacetylenes .
The synthesis of 4-(Trimethylsilyl)biphenyl can be achieved through various methods:
- Direct Silylation: The trimethylsilyl group can be introduced to biphenyl via silylation reactions using trimethylsilyl chloride in the presence of a base .
- Cross-Coupling Reactions: As mentioned earlier, it can be synthesized through palladium-catalyzed cross-coupling reactions involving appropriate precursors like aryl halides or boronic acids .
4-(Trimethylsilyl)biphenyl has several applications:
- Precursor in Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
- Material Science: Its unique properties make it suitable for use in polymer chemistry and materials science, particularly in developing silicon-based materials.
Interaction studies involving 4-(Trimethylsilyl)biphenyl primarily focus on its reactivity with other organic and inorganic compounds. These studies often explore its behavior in cross-coupling reactions and its ability to form complexes with transition metals. The presence of the trimethylsilyl group can significantly influence the reactivity and selectivity of these interactions.
Several similar compounds exist that share structural features with 4-(Trimethylsilyl)biphenyl. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methylbiphenyl | Methyl group on biphenyl | Lacks silicon functionality |
| 4-Bromobiphenyl | Bromine substituent on biphenyl | Used in electrophilic aromatic substitution |
| 3,3'-Bis(trimethylsilyl)biphenyl | Two trimethylsilyl groups | Increased steric hindrance and reactivity |
| Phenyl(trimethyl)silane | Single phenyl group with trimethylsilyl | Simpler structure, used as a silylation agent |
Each of these compounds has unique properties that differentiate them from 4-(Trimethylsilyl)biphenyl. The presence of the trimethylsilyl group in 4-(Trimethylsilyl)biphenyl enhances its stability and solubility compared to its analogues without silicon functionalities.








